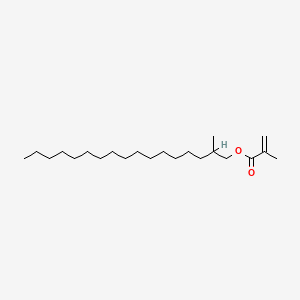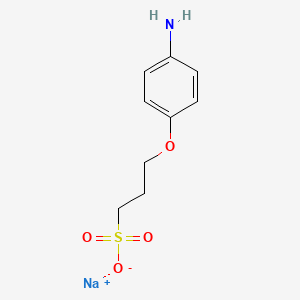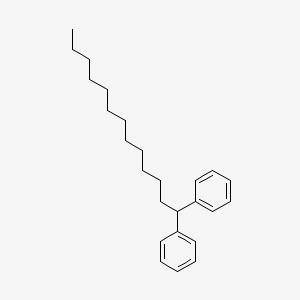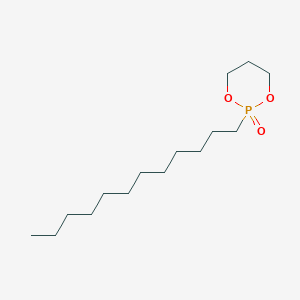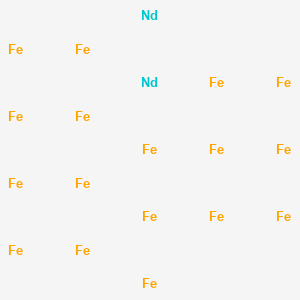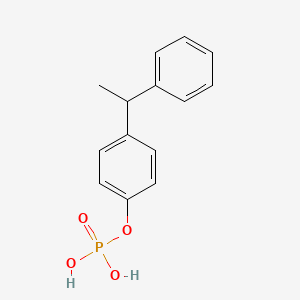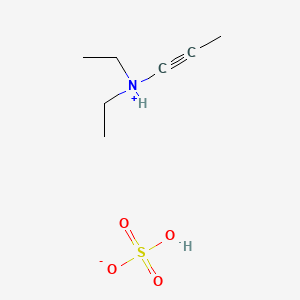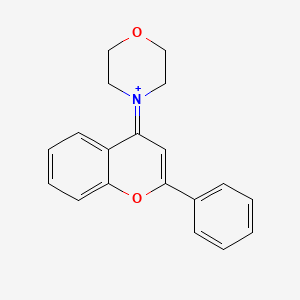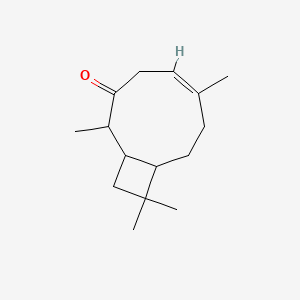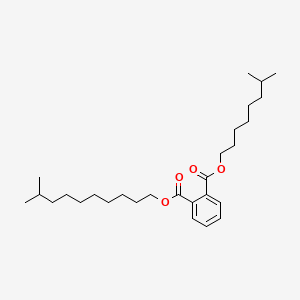
Isononyl isoundecyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isononyl isoundecyl phthalate is a high-molecular-weight phthalate primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . This compound imparts flexibility and workability to plastics, making it a crucial component in various consumer goods such as building materials, automobile parts, vinyl upholstery, wire, cables, plastisols, clothing, footwear, rain gear, playground equipment, and children’s products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isononyl isoundecyl phthalate typically involves the esterification of phthalic acid with isononyl and isoundecyl alcohols . The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where phthalic anhydride is reacted with a mixture of isononyl and isoundecyl alcohols in the presence of a catalyst . The reaction is conducted at elevated temperatures and pressures to optimize yield and efficiency. The resulting product is then subjected to purification processes, including distillation and filtration, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Isononyl isoundecyl phthalate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized products such as carboxylic acids and aldehydes.
Reduction: Reduced products such as alcohols and alkanes.
Substitution: Substituted products such as halogenated compounds and ethers.
Scientific Research Applications
Isononyl isoundecyl phthalate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isononyl isoundecyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism . It affects the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, leading to dysregulation of hormonal balance and potential neurological disorders . The compound also interacts with nuclear receptors in neural structures, influencing brain functions and the onset of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate (DINP): A widely used plasticizer in the production of flexible PVC plastics.
Diisodecyl phthalate (DIDP): Another commonly used plasticizer with similar applications.
Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH): An emerging alternative to traditional phthalates due to its lower toxicity.
Di (2-ethylhexyl) terephthalate (DEHTP): Another alternative to traditional phthalates with similar plasticizing properties.
Uniqueness
Isononyl isoundecyl phthalate is unique due to its specific combination of isononyl and isoundecyl alcohols, which impart distinct plasticizing properties to the compound. This combination allows for enhanced flexibility and workability in PVC plastics, making it a preferred choice in various industrial applications .
Properties
CAS No. |
85168-79-2 |
|---|---|
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
1-O-(9-methyldecyl) 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-23(2)17-11-7-5-6-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 |
InChI Key |
RYGBVOASDMNHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


